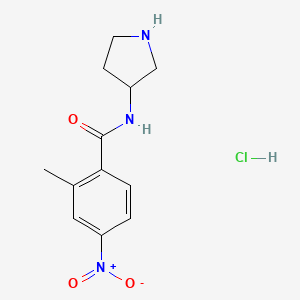

2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride

Description

2-Methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride is a benzamide derivative characterized by a pyrrolidin-3-yl amine group attached to a benzamide core substituted with a methyl group at the 2-position and a nitro group at the 4-position. Its molecular formula is C₁₃H₁₇N₃O₃·HCl, yielding a molecular weight of 299.46 g/mol (calculated).

Properties

IUPAC Name |

2-methyl-4-nitro-N-pyrrolidin-3-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3.ClH/c1-8-6-10(15(17)18)2-3-11(8)12(16)14-9-4-5-13-7-9;/h2-3,6,9,13H,4-5,7H2,1H3,(H,14,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTYEXDLSKAWQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-67-3 | |

| Record name | Benzamide, 2-methyl-4-nitro-N-3-pyrrolidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423033-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride typically involves the following steps:

Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

Amidation: The nitrobenzene derivative is then subjected to amidation, where it reacts with pyrrolidine to form the benzamide structure.

Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis may be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate, sulfuric acid.

Major Products

Reduction: 2-methyl-4-amino-N-(pyrrolidin-3-yl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: 2-carboxy-4-nitro-N-(pyrrolidin-3-yl)benzamide.

Scientific Research Applications

2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural similarities and differences between the target compound and related benzamide derivatives:

Key Observations

Substituent Effects: Electron-Withdrawing Groups: The nitro group in the target compound contrasts with chloro (e.g., compound 57) or alkyl chains (e.g., 4c). Heterocyclic Variations: Compounds with furan, thiophene, or pyridine rings (e.g., 3b, 4a–b) exhibit distinct electronic profiles, influencing solubility and binding interactions .

The target compound’s melting point is unavailable . Purity Analysis: Most compounds (e.g., 3b, 4c) were validated via NMR, MS, and HPLC, with purity >95% . The target compound’s purity data are unspecified .

Biological Relevance :

- Anti-LSD1 (3b) and anti-parasitic (57) activities highlight the pharmacological versatility of benzamide derivatives. The target compound’s nitro group may confer unique reactivity but requires further study .

Biological Activity

2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and its implications in drug development.

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, particularly its antimicrobial properties. The nitro group is crucial for its activity, promoting radical formation that can lead to protein peroxidation and enzyme inhibition .

Antimicrobial Activity

- Mechanism of Action : The compound exhibits antibacterial properties primarily through the formation of reactive intermediates that disrupt bacterial cell functions. The nitro group undergoes bioreduction, resulting in cytotoxic effects against various pathogens.

-

Efficacy Against ESKAPE Pathogens : In vitro studies have shown that this compound demonstrates significant activity against the ESKAPE panel of pathogens, which includes:

- Staphylococcus aureus

- Enterococcus faecium

- Klebsiella pneumoniae

- Acinetobacter baumannii

- Pseudomonas aeruginosa

- Escherichia coli

Case Studies

- Study on Antimycobacterial Activity : A study evaluated the compound against the drug-sensitive H37Rv strain of Mycobacterium tuberculosis. Although it showed no appreciable activity against this strain, it was effective against other Gram-positive and Gram-negative bacteria from the ESKAPE panel .

- Cytotoxicity Assessment : In a cytotoxicity study involving cancer cell lines such as MCF-7 and L929, this compound exhibited moderate cytotoxic effects, suggesting potential applications in oncology .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 64 µg/mL | Comparable to ciprofloxacin |

| Antibacterial | Klebsiella pneumoniae | 60 µg/mL | Significant activity noted |

| Anticancer | MCF-7 (breast cancer cell line) | 15.63 µM | Induces apoptosis |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride?

- Methodological Answer : Synthesis optimization requires a multi-step approach, including:

- Nitro-group introduction : Electrophilic aromatic substitution (e.g., nitration of the benzamide precursor under controlled temperature to avoid over-nitration).

- Amide coupling : Use of coupling agents like HOBt/EDC in DMSO for efficient pyrrolidine attachment, with purification via recrystallization or column chromatography to isolate intermediates .

- HCl salt formation : Reaction with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt, ensuring stoichiometric control to avoid excess acid .

- Critical Parameters : Monitor reaction yields at each step using HPLC or LC-MS. Adjust solvent polarity during crystallization to enhance purity (>95% by NMR).

Q. How should researchers handle safety protocols for this compound during laboratory experiments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to prevent inhalation of fine particles .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis of the nitro group .

- Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent degradation .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify the benzamide backbone and pyrrolidine substitution. Compare chemical shifts with computational predictions (e.g., DFT calculations) .

- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion verification .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and inform storage conditions .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Modeling : Use Gaussian or ORCA software to calculate electrostatic potential maps, identifying regions for functional group substitution (e.g., replacing nitro with sulfonamide for improved solubility) .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with kinase targets) to predict binding affinities and optimize steric/electronic interactions .

- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Q. How to resolve contradictions in biological assay data for this compound?

- Methodological Answer :

- Assay Replication : Perform dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may interfere with results .

- Orthogonal Validation : Cross-validate findings with SPR (surface plasmon resonance) for binding kinetics or CRISPR-Cas9 knockout models to confirm target engagement .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading) and identify critical quality attributes (CQAs) .

- Crystallization Control : Seed crystals of defined size to ensure consistent polymorph formation during salt precipitation .

Q. How to assess the environmental impact of this compound during disposal?

- Methodological Answer :

- Ecotoxicology Testing : Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) to determine EC50 values .

- Degradation Studies : Perform photolysis (UV irradiation) and hydrolysis (pH 4–9 buffers) to simulate environmental breakdown pathways .

- Regulatory Compliance : Align disposal protocols with TSCA (US) and REACH (EU) guidelines for nitroaromatic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.